N-(3-acetamidophenyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H22N6O3S2 and its molecular weight is 422.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and crystal structure of derivatives of imidazo[1,2-a]pyridine, which share structural motifs with the compound , have been studied. For instance, Chen et al. (2021) detailed the synthesis and characterization of a related compound through NMR, FT-IR, and X-ray diffraction studies. These techniques affirm the compound's structure and provide insights into its vibrational properties and molecular interactions, such as hydrogen bonding and π–π stacking (Chen et al., 2021).
Anticancer Applications
A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their anticancer activities, demonstrating the potential of similar compounds in cancer treatment. The cytotoxic activities of these compounds were tested against various cancer cell lines, showing significant results in some cases (Abu-Melha, 2021).
Drug Discovery and Material Science
Further research into the synthesis, molecular modeling, and pharmacological evaluation of compounds like BPTES analogs, which are inhibitors of kidney-type glutaminase, reveals the importance of structural analysis for the development of novel therapeutic agents. These studies highlight the role of chemical modifications in enhancing drug-like properties, such as solubility and potency (Shukla et al., 2012).
Optoelectronic Properties
The synthesis of thiazole-based polythiophenes and their optoelectronic properties indicate the applicability of such compounds in material science, particularly in the development of conducting polymers with potential applications in electronic devices (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S2/c1-10(24)18-11-6-5-7-12(8-11)19-13(25)9-27-16-23-22-15(28-16)20-14(26)21-17(2,3)4/h5-8H,9H2,1-4H3,(H,18,24)(H,19,25)(H2,20,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIZZPIOHHBXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.